

# An In-depth Technical Guide to the Pharmacodynamics of AMT-116

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ym116    |           |
| Cat. No.:            | B1242750 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacodynamics of AMT-116, a first-in-class antibody-drug conjugate (ADC) currently under investigation for the treatment of advanced solid tumors.[1] Given the initial search query for "ym116" yielded no results, this guide focuses on AMT-116, a prominent oncology candidate with the "116" designator, which is likely the intended subject of inquiry.

## **Introduction to AMT-116**

AMT-116 is an investigational ADC designed for targeted delivery of a potent cytotoxic agent to cancer cells.[2] It is comprised of three key components:

- A Monoclonal Antibody: A humanized immunoglobulin G1 (IgG1) monoclonal antibody that specifically targets CD44 variant 9 (CD44v9).[2][3] CD44v9 is a tumor-associated antigen overexpressed in a variety of solid tumors, including head and neck, lung, esophageal, pancreatic, colorectal, breast, bladder, hepatic, cervical, and gastric cancers.[1]
- A Cytotoxic Payload: A novel topoisomerase I inhibitor, the belotecan derivative KL610023.
  [1][3] Topoisomerase I is a crucial enzyme involved in DNA replication, and its inhibition leads to cancer cell death.[3]
- A Linker: A hydrolysable linker that connects the antibody to the payload, designed to be stable in circulation and release the cytotoxic agent upon internalization into the target



cancer cell.[1][3]

The structure of AMT-116 allows for a high drug-to-antibody ratio (DAR) of 7-8, maximizing the cytotoxic potential delivered to the tumor.[1][4][5][6]

## **Mechanism of Action**

The pharmacodynamic effect of AMT-116 is driven by a targeted mechanism designed to maximize anti-tumor activity while minimizing systemic toxicity.

- Target Binding: The anti-CD44v9 antibody component of AMT-116 binds to the CD44v9 receptor on the surface of tumor cells.[3]
- Internalization: Upon binding, the entire ADC-receptor complex is internalized by the cancer cell.[3]
- Payload Release: Inside the cell, the hydrolysable linker is cleaved, releasing the active cytotoxic payload, KL610023.[3]
- Topoisomerase I Inhibition: KL610023 inhibits DNA topoisomerase I by trapping the enzyme-DNA cleavage complex.[3][7] This prevents the re-ligation of the single-strand DNA break created by the enzyme.
- DNA Damage and Apoptosis: The stabilized cleavage complexes collide with advancing replication forks, leading to irreversible double-strand DNA breaks.[7] This extensive DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis) of the cancer cell.[8]





Click to download full resolution via product page

Caption: Mechanism of action of AMT-116 from cell surface binding to apoptosis induction.



## **Quantitative Pharmacodynamic Data**

The following tables summarize the key quantitative data available from the ongoing first-in-human Phase 1 clinical trial (NCT05725291) of AMT-116 in patients with advanced solid tumors.[9][10][11]

Table 1: AMT-116 Dose Escalation and Administration

| Parameter           | Value                              | Reference |
|---------------------|------------------------------------|-----------|
| Dosing Schedule     | Once every two weeks (Q2W)         | [4][5]    |
| Dose Levels Studied | 1.5 mg/kg, 3.0 mg/kg, 5.0<br>mg/kg | [1][4][5] |

Table 2: Preliminary Clinical Efficacy of AMT-116 in EGFR Wild-Type NSCLC

| Dose Level | Overall<br>Response<br>Rate (ORR) | Disease<br>Control Rate<br>(DCR) | Patient Cohort        | Reference |
|------------|-----------------------------------|----------------------------------|-----------------------|-----------|
| >3 mg/kg   | 40% (6/15)                        | 93% (14/15)                      | Heavily<br>pretreated | [4][5][6] |
| 5.0 mg/kg  | 80% (4/5)                         | 100% (5/5)                       | Heavily<br>pretreated | [5][6]    |

Table 3: Efficacy in Other Advanced Solid Tumors at Doses >3mg/kg

| Tumor Type                     | Overall Response Rate<br>(ORR) | Reference |
|--------------------------------|--------------------------------|-----------|
| Nasopharyngeal Carcinoma (NPC) | 50% (3/6)                      | [4]       |
| Anal Carcinoma                 | 60% (3/5)                      | [4]       |
| Salivary Gland Cancer          | 33% (2/6)                      | [4]       |



## **Experimental Protocols**

Detailed experimental protocols for the clinical evaluation of AMT-116 are outlined in the clinical trial registration NCT05725291.[11] Preclinical assessments would have followed standard methodologies for ADC characterization.

Standard preclinical evaluation of an ADC like AMT-116 typically involves a series of in vitro and in vivo assays to determine its biological activity and anti-tumor efficacy.

- In Vitro Binding and Internalization Assays:
  - Objective: To confirm the specific binding of the antibody component to its target (CD44v9) and the subsequent internalization of the ADC.
  - Methodology: Flow cytometry or ELISA-based assays are used to determine the binding affinity (KD) of the anti-CD44v9 antibody to CD44v9-expressing cancer cell lines.
     Internalization is often visualized and quantified using fluorescently labeled ADC and confocal microscopy or specialized live-cell imaging systems.
- In Vitro Cytotoxicity Assays:
  - Objective: To measure the potency of the ADC in killing target cancer cells.
  - Methodology: CD44v9-positive and negative cancer cell lines are treated with escalating concentrations of AMT-116. Cell viability is assessed after a defined incubation period (e.g., 72-96 hours) using assays such as MTS or CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is then calculated.
- In Vivo Tumor Xenograft Models:
  - Objective: To evaluate the anti-tumor activity of AMT-116 in a living organism.
  - Methodology: Human tumor cells expressing CD44v9 are implanted into immunocompromised mice. Once tumors are established, mice are treated with AMT-116 at various dose levels and schedules. Tumor volume is measured regularly to assess tumor growth inhibition. Pharmacodynamic markers, such as DNA damage (e.g., γH2AX staining) in tumor tissue, may also be assessed.

## Foundational & Exploratory





The ongoing Phase 1 study is a first-in-human, open-label, multicenter, dose-escalation and expansion study.[1]

- Primary Objectives:
  - To determine the Maximum Tolerated Dose (MTD) and the Recommended Phase 2 Dose (RP2D) of AMT-116.
  - To assess the safety and tolerability of AMT-116.
- Secondary Objectives:
  - To evaluate the preliminary anti-tumor activity.
  - To evaluate the pharmacokinetic (PK) profile.
  - To evaluate the immunogenicity of AMT-116.
- Methodology:
  - Patient Population: Patients with histologically confirmed, unresectable advanced solid tumors for whom no standard therapy is available.[11]
  - Dose Escalation: Patients receive escalating doses of AMT-116 administered intravenously every two weeks, guided by a Bayesian Logistic Regression Model (BLRM) with escalation with overdose control (EWOC) principle.[1]
  - Efficacy Assessment: Tumor responses are evaluated according to RECIST v1.1 criteria.





#### Click to download full resolution via product page

Caption: General workflow for the pharmacodynamic assessment of an ADC like AMT-116.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. cabrini.com.au [cabrini.com.au]
- 2. AMT-116 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. Facebook [cancer.gov]
- 4. Multitude Therapeutics Announces Promising Interim Phase I/II Results from the Ongoing First-in-Human Study Evaluating its CD44v9-directed Antibody-Drug-Conjugate, AMT-116, in Heavily Pretreated EGFR Wild-type Non-Small Cell Lung Cancer (NSCLC) and Other Advanced Solid Tumors at the 2025 ESMO Annual Meeting [prnewswire.com]

## Foundational & Exploratory





- 5. Multitude Therapeutics Announces Promising Interim Phase I/II Results from the Ongoing First-in-Human Study Evaluating its CD44v9-directed Antibody-Drug-Conjugate, AMT-116, in Heavily Pretreated EGFR Wild-type Non-Small Cell Lung Cancer (NSCLC) and Other Advanced Solid Tumors at the 2025 ESMO Annual Meeting - BioSpace [biospace.com]
- 6. Multitude Therapeutics Reports Promising Phase I/II Results for CD44v9-Directed ADC AMT-116 in Advanced Solid Tumors [trial.medpath.com]
- 7. Targeting Topoisomerase I in the Era of Precision Medicine PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-Human, Phase 1 Study of AMT-116, an Anti-CD44v9 Antibody-Drug Conjugate, in Patients with Advanced Solid Tumors (NCT05725291) | Alfred Health [alfredhealth.org.au]
- 10. ClinConnect | AMT-116 in Patients With Advanced Solid Tumors [clinconnect.io]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacodynamics of AMT-116]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242750#understanding-the-pharmacodynamics-of-ym116]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com